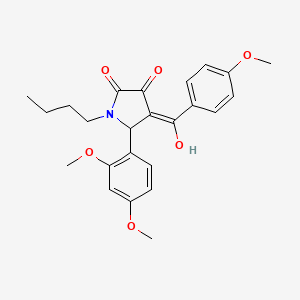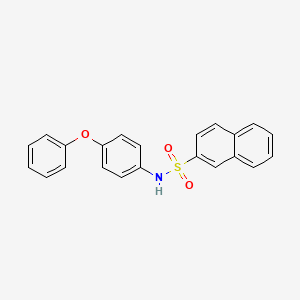![molecular formula C21H21BrN2O4 B5309583 N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]valine](/img/structure/B5309583.png)
N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]valine, also known as BAVA, is a small molecule compound that has been gaining attention in the scientific community due to its potential therapeutic applications. BAVA is a derivative of valine and has been shown to have anti-inflammatory and anti-cancer properties.
Mechanism of Action
N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]valine works by inhibiting the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. By inhibiting NF-κB activation, N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]valine reduces the production of pro-inflammatory cytokines and induces apoptosis in cancer cells.
Biochemical and physiological effects:
N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]valine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases. N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]valine has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]valine in lab experiments is that it is a small molecule compound that can be easily synthesized. However, one limitation is that it may have off-target effects that could confound experimental results.
Future Directions
There are a number of future directions for research on N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]valine. One area of interest is the development of more potent derivatives of N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]valine that could have even greater anti-inflammatory and anti-cancer effects. Another area of interest is the development of targeted delivery systems for N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]valine that could increase its efficacy and reduce off-target effects. Additionally, more research is needed to fully understand the mechanism of action of N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]valine and its potential therapeutic applications.
Synthesis Methods
The synthesis of N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]valine involves the condensation of 4-bromobenzaldehyde and glycine ethyl ester to form 4-bromocinnamic acid ethyl ester. This is then reacted with valine to produce N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]valine.
Scientific Research Applications
N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]valine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]valine has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells.
properties
IUPAC Name |
2-[[(E)-2-benzamido-3-(4-bromophenyl)prop-2-enoyl]amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O4/c1-13(2)18(21(27)28)24-20(26)17(12-14-8-10-16(22)11-9-14)23-19(25)15-6-4-3-5-7-15/h3-13,18H,1-2H3,(H,23,25)(H,24,26)(H,27,28)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEKOUAXLWEPGK-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(=CC1=CC=C(C=C1)Br)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(=O)O)NC(=O)/C(=C\C1=CC=C(C=C1)Br)/NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(3-pyridinyl)-1-azetidinyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B5309503.png)

![N-(4-methoxy-2-methylphenyl)-7-methyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B5309508.png)

![2-(4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-ethoxyphenoxy)propanoic acid](/img/structure/B5309524.png)
![N-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5309531.png)
![N-[1-(1-D-leucyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-methylbutanamide hydrochloride](/img/structure/B5309539.png)
![N-(4-ethoxyphenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5309557.png)
![5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate](/img/structure/B5309565.png)
![2-(1,3-benzoxazol-2-yl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5309577.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methyl-3-phenylacrylamide](/img/structure/B5309581.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5309592.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B5309598.png)